2-cyclopentyl-N-[2,4-dichloro-3-(isoquinolin-5-yloxymethyl)phenyl]-N-methylacetamide
Overview
Description
AS1708727 is a novel Foxo1 inhibitor, exerting anti-diabetic and anti-hypertriglyceridemic effects by improving blood glucose and triglyceride metabolism at the gene expression level.
Scientific Research Applications
Anticancer and Antioxidant Properties
- Anticancer Activity : A study by Sayed et al. (2021) explores the synthesis and characterization of new 5,6,7,8-tetrahydroisoquinolines, which share structural similarities with the compound . These compounds have been tested for their anticancer and antioxidant properties, providing insights into potential therapeutic applications (Sayed et al., 2021).
Structural and Fluorescence Properties
- Structural Aspects and Properties : Karmakar et al. (2007) conducted a study on amide-containing isoquinoline derivatives, focusing on their structural aspects and properties. This research could provide a foundation for understanding the physical and chemical characteristics of similar compounds (Karmakar et al., 2007).
Synthesis Techniques and Applications
Synthesis and Characterization : Another study by Sayed et al. (2022) discusses the synthesis and characterization of certain tetrahydroisoquinolines. This research could be relevant for understanding the synthesis pathways and structural characterization of similar compounds (Sayed et al., 2022).
Preparation Techniques : Yang et al. (2014) discuss the preparation of Tetrahydroisoquinoline-3-ones, which could provide insights into the synthetic methods applicable to similar compounds (Yang et al., 2014).
Cyclization and Synthesis : The work by King (2007) on the cyclization of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide to produce related compounds offers valuable insights into the chemical reactions and synthesis techniques relevant to similar isoquinoline compounds (King, 2007).
Antimicrobial Activity
- Antimicrobial Screening : Desai et al. (2012) conducted a study on the antimicrobial screening of novel quinoline-thiazole derivatives, which could provide insights into the potential antimicrobial applications of similar compounds (Desai et al., 2012).
properties
IUPAC Name |
2-cyclopentyl-N-[2,4-dichloro-3-(isoquinolin-5-yloxymethyl)phenyl]-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N2O2/c1-28(23(29)13-16-5-2-3-6-16)21-10-9-20(25)19(24(21)26)15-30-22-8-4-7-17-14-27-12-11-18(17)22/h4,7-12,14,16H,2-3,5-6,13,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEZQEPCCWFFJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=C(C=C1)Cl)COC2=CC=CC3=C2C=CN=C3)Cl)C(=O)CC4CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 49787159 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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